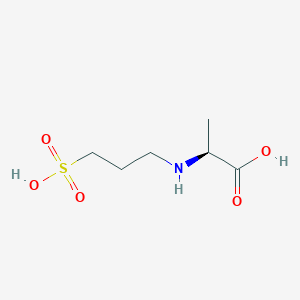![molecular formula C14H12O2S B15158130 Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- CAS No. 676591-80-3](/img/structure/B15158130.png)
Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- is an organic compound with a molecular formula of C14H12O2S This compound is characterized by the presence of a benzaldehyde group attached to a 4-[(4-methylphenyl)sulfinyl] moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- typically involves the reaction of 4-methylbenzenesulfinic acid with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure efficient production. Industrial methods may also incorporate advanced purification techniques to obtain the compound in its purest form .
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The sulfinyl group plays a crucial role in its reactivity and interaction with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 4-methyl-: Similar structure but lacks the sulfinyl group.
Benzaldehyde, 4-[(4-methylphenyl)sulfonyl]-: Contains a sulfonyl group instead of a sulfinyl group.
4-(4-methoxyphenyl)benzaldehyde: Contains a methoxy group instead of a sulfinyl group.
Uniqueness
Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
676591-80-3 |
|---|---|
Formule moléculaire |
C14H12O2S |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
4-(4-methylphenyl)sulfinylbenzaldehyde |
InChI |
InChI=1S/C14H12O2S/c1-11-2-6-13(7-3-11)17(16)14-8-4-12(10-15)5-9-14/h2-10H,1H3 |
Clé InChI |
YELIWHGBYMEFBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan](/img/structure/B15158048.png)

![4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B15158074.png)

![2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B15158080.png)



![4-{2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethenyl}benzaldehyde](/img/structure/B15158106.png)

![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)


![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)
